molecular formula C12H26 B14540066 3,4,4,6-Tetramethyloctane CAS No. 62185-19-7

3,4,4,6-Tetramethyloctane

Cat. No.: B14540066
CAS No.: 62185-19-7
M. Wt: 170.33 g/mol
InChI Key: LNRFUGUGPGLBLV-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Hydrocarbon Chemistry

Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains attached to the main carbon backbone, hold considerable importance in hydrocarbon chemistry. acs.orgftloscience.com Unlike their linear counterparts, the branched structure imparts distinct physical and chemical properties that are highly sought after in various applications. ftloscience.comchemhume.co.uk

One of the most critical applications of branched alkanes is in the formulation of fuels, particularly gasoline. ftloscience.comchemhume.co.uk The degree of branching in an alkane molecule significantly influences its octane (B31449) rating, a measure of a fuel's ability to resist knocking or premature combustion in an internal combustion engine. ftloscience.comalevelchemistry.co.uk Highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), are more stable and exhibit higher octane numbers, leading to more efficient and cleaner combustion. ftloscience.comalevelchemistry.co.uk This increased stability is attributed to the molecular structure, which influences the formation and reactivity of free radicals during combustion. ftloscience.com

Beyond their role in fuels, branched alkanes are also utilized as solvents, lubricants, and intermediates in the synthesis of other organic compounds. Their lower melting and boiling points compared to straight-chain alkanes with the same number of carbon atoms make them suitable for a range of industrial processes. chemhume.co.uk The study of branched alkanes is therefore fundamental to the petrochemical industry and the development of advanced materials.

Overview of Dodecane (B42187) Isomers and Their Structural Diversity

Dodecane, with the chemical formula C₁₂H₂₆, is an alkane with 12 carbon atoms. It exists as a staggering 355 structural isomers, each with a unique arrangement of carbon atoms and, consequently, distinct physical and chemical properties. libretexts.org This vast number of isomers provides a rich field for scientific investigation into the structure-property relationships of hydrocarbons.

The structural diversity of dodecane isomers ranges from the linear n-dodecane to highly branched structures. The term "isododecane" is often used to refer to a mixture of branched dodecane isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being a prominent and technically significant component. researchgate.net The branching can involve various alkyl groups (methyl, ethyl, etc.) at different positions along the carbon chain, leading to a wide array of molecular geometries.

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are heavily influenced by their molecular structure. Generally, increased branching leads to a decrease in the boiling point. This is because the more compact, spherical shape of highly branched isomers reduces the surface area available for intermolecular van der Waals forces, which are weaker than in the more elongated, straight-chain isomers.

Rationale for Dedicated Research on 3,4,4,6-Tetramethyloctane

While extensive research has been conducted on dodecane as a whole and some of its more common isomers, dedicated research on specific, less common isomers like this compound is driven by the need for a comprehensive understanding of the entire isomer landscape. The rationale for studying this particular compound, although not as extensively documented as for more prominent isomers, can be understood within the broader context of several key research areas:

Fuel Surrogate Development: Highly branched C12 alkanes are crucial components in the formulation of surrogate mixtures for jet fuels. acs.orgresearchgate.netacs.org These surrogates are simpler, well-characterized mixtures of a few components that mimic the physical and chemical properties of complex real fuels like kerosene. To create accurate surrogates, detailed knowledge of the combustion behavior of individual isomers, including tetramethyl-branched octanes, is essential. acs.orgresearchgate.net

Fundamental Combustion and Kinetic Modeling: The study of the autoignition and combustion characteristics of specific isomers provides valuable data for the development and validation of chemical kinetic models. researchgate.net These models are critical for designing more efficient and cleaner combustion engines. Understanding how the specific placement of methyl groups in this compound affects its reactivity contributes to refining these predictive models.

Structure-Property Relationship Studies: The systematic investigation of a wide range of isomers, including this compound, allows for a deeper understanding of how subtle changes in molecular structure impact macroscopic properties. This fundamental knowledge is applicable across various fields of chemistry and materials science. frontiersin.orgresearchgate.net

The PubChem database provides fundamental computed data for this compound, which serves as a starting point for more in-depth experimental and computational studies. nih.gov

Historical Context of Methyl-Branched Octanes Research

The research into methyl-branched octanes is intrinsically linked to the history of the automotive and aviation industries and the quest for high-performance fuels. In the early 20th century, engine knock was a major obstacle to developing more powerful engines. alevelchemistry.co.uk

A significant breakthrough came in 1921 with the discovery that tetraethyl lead could dramatically increase the octane rating of gasoline. alevelchemistry.co.uk However, due to the toxicity of lead, research efforts were later directed towards finding alternative octane boosters. This led to a focus on the hydrocarbon composition of gasoline itself.

It was discovered that branched alkanes had inherently better anti-knock properties than their straight-chain counterparts. frontiersin.org This realization spurred extensive research into the synthesis and properties of various branched alkanes, including methyl-branched isomers of octane. wikipedia.orguregina.caresearchgate.net Isooctane (2,2,4-trimethylpentane) was established as the standard for the 100-point on the octane rating scale due to its excellent anti-knock characteristics. wikipedia.org

This historical focus on branched octanes laid the groundwork for the ongoing investigation into the properties of a wider range of branched alkanes, including the less common tetramethyl-substituted isomers of octane and dodecane, as researchers continue to seek improvements in fuel efficiency and reductions in emissions. frontiersin.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of n-Dodecane and a Branched Isomer

Propertyn-DodecaneIsododecane (2,2,4,6,6-Pentamethylheptane)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass ( g/mol ) 170.34170.34
Boiling Point (°C) 216.3177
Melting Point (°C) -9.6-80
Density (g/cm³ at 20°C) 0.7490.745

Data sourced from various chemical property databases.

Table 2: Computed Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33
IUPAC Name This compound
CAS Number 62185-19-7

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-19-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4,4,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-10(3)9-12(5,6)11(4)8-2/h10-11H,7-9H2,1-6H3

InChI Key

LNRFUGUGPGLBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)C(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4,4,6 Tetramethyloctane

Controlled Alkylation Approaches

Controlled alkylation reactions are a cornerstone of hydrocarbon synthesis. For a target like 3,4,4,6-tetramethyloctane, this approach necessitates the careful management of reactive carbocation intermediates and the optimization of reaction conditions to favor the desired product.

The formation of the this compound skeleton via alkylation can be envisioned through the coupling of C4 and C8 fragments. A key challenge in such processes is the propensity of carbocations to undergo rearrangements to more stable isomers. The classic carbonium ion mechanism, prevalent in acid-catalyzed alkylation, dictates that the reaction proceeds through the formation of a carbocation from an olefin, which then reacts with an alkane.

For instance, the alkylation of isobutane (B21531) with 2-butene (B3427860), a process extensively studied for gasoline production, involves the formation of a tert-butyl carbocation that initiates a chain reaction. While this process typically yields trimethylpentanes, the underlying principles can be adapted. A hypothetical route to this compound could involve the acid-catalyzed alkylation of a C8 alkane, such as 2,2-dimethylbutane, with a C4 olefin like 2-butene. The initial protonation of 2-butene would generate a sec-butyl carbocation. This carbocation could then alkylate the 2,2-dimethylbutane. However, the initial secondary carbocation is prone to hydride shifts, and the resulting product mixture would likely be complex.

Controlling these rearrangements is paramount. The stability of carbocations follows the order tertiary > secondary > primary. Therefore, reaction pathways that proceed through the most stable carbocation intermediates are generally favored. In the context of synthesizing this compound, this principle can be exploited by carefully selecting precursors that are predisposed to form the desired carbocation intermediates or by using catalysts that can stabilize a specific transition state.

The choice of acid catalyst and reaction conditions plays a critical role in directing the outcome of alkylation reactions. Both Brønsted and Lewis acids can be employed, with solid acid catalysts like zeolites and sulfated zirconia offering advantages in terms of separation and recyclability. The properties of these catalysts, such as acid strength, pore size, and surface characteristics, can influence the product distribution.

For example, zeolites with specific pore structures can exert shape-selective control, favoring the formation of isomers that can diffuse out of the catalyst pores. In the synthesis of highly branched alkanes, this can be used to suppress the formation of linear or less-branched byproducts. The reaction temperature and pressure are also crucial parameters. Lower temperatures generally suppress undesirable side reactions like cracking and isomerization, but may also lead to lower reaction rates.

Recent research has explored the use of ionic liquids as catalysts for alkylation reactions. These systems can exhibit both Brønsted and Lewis acidity and can be tuned to optimize catalyst performance. For the alkylation of isobutane with 2-butene, Brønsted–Lewis acidic ionic liquids have shown high activity and selectivity towards C8-alkylates. researchgate.net This approach could potentially be adapted for the synthesis of more complex structures like this compound by carefully designing the ionic liquid catalyst and optimizing the reaction conditions to favor the desired C12 product.

Catalyst TypeKey FeaturesPotential Application for this compound Synthesis
Zeolites (e.g., Y-type) Shape selectivity, tunable acidityCan favor the formation of specific branched isomers by controlling diffusion within the catalyst pores. princeton.edu
Sulfated Zirconia Superacidic propertiesCan promote alkylation at lower temperatures, potentially reducing side reactions.
Ionic Liquids Tunable Brønsted/Lewis acidity, biphasic reaction mediumOffer the potential for high selectivity and catalyst recyclability in the alkylation of C8 precursors with C4 fragments. researchgate.net

Selective Oligomerization and Subsequent Hydrogenation Strategies

An alternative and often more selective approach to highly branched alkanes involves the controlled oligomerization of smaller olefins to form a precursor with the desired carbon skeleton, followed by hydrogenation to the corresponding alkane.

Isobutene is a readily available C4 feedstock that can be selectively trimerized to form a mixture of C12 olefins. The structure of these trimers is highly dependent on the catalyst system employed. Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Y, H-Beta) and polymeric resins (e.g., Amberlyst-36), are effective for isobutene oligomerization. rsc.orgresearchgate.net The reaction conditions, particularly temperature, can be adjusted to favor the formation of trimers over dimers or higher oligomers. For instance, increasing the reaction temperature can sometimes lead to a trade-off between conversion and selectivity towards the desired jet-fuel range hydrocarbons. rsc.org

The resulting C12 olefin mixture can contain various isomers, and achieving a high yield of the specific precursor required for this compound can be challenging. However, by carefully selecting the catalyst and optimizing the reaction conditions, it is possible to influence the product distribution.

CatalystTypical Reaction Temperature (°C)Selectivity towards C12 OlefinsReference
H-Beta Zeolite140 - 200Temperature-dependent, trade-off with higher oligomers rsc.org
Amberlyst-36~120High conversion of isobutene rsc.org
Purolite-CT275~120Produces jet-range hydrocarbons with high yield rsc.org

Once the desired C12 olefin precursor is obtained, the final step is its hydrogenation to the saturated alkane. The hydrogenation of alkenes is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. libretexts.orgchemguide.co.uk This reaction is generally efficient and leads to the corresponding alkane.

However, the hydrogenation of highly substituted, sterically hindered alkenes, which would be the case for the precursors to this compound, can be challenging. The accessibility of the double bond to the catalyst surface is a critical factor. For such substrates, more active catalysts or harsher reaction conditions (higher pressure and temperature) may be required.

The hydrogenation of an alkene typically proceeds via syn-addition of hydrogen atoms to the double bond from the less sterically hindered face of the molecule. libretexts.org If the C12 olefin precursor contains stereocenters, the hydrogenation step can lead to the formation of diastereomers. Controlling the stereochemical outcome of this step would require the use of chiral hydrogenation catalysts, which is an active area of research but adds significant complexity to the synthesis.

Grignard Reagent-Mediated Synthesis Pathways

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. A plausible retrosynthetic analysis of this compound suggests that it could be constructed from smaller, readily available building blocks using Grignard reactions.

A potential Grignard-based synthesis could involve the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, which is then deoxygenated to the final alkane. For the synthesis of this compound, a key intermediate would be 3,4,4,6-tetramethyloctan-3-ol. This tertiary alcohol could be synthesized by the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 4,4-dimethyl-2-pentanone (B109323) with sec-butylmagnesium bromide could, in principle, form the desired tertiary alcohol.

However, the reaction of sterically hindered ketones with bulky Grignard reagents can be challenging and may lead to side reactions such as reduction or enolization. google.com The stereochemistry of the addition to the carbonyl group is also a critical consideration, as the product alcohol will contain a new stereocenter.

Once the tertiary alcohol is formed, it can be converted to the alkane. A common method for the deoxygenation of tertiary alcohols is through dehydration to an alkene followed by hydrogenation. researchgate.netmasterorganicchemistry.comwhiterose.ac.uk The dehydration is typically acid-catalyzed and can lead to a mixture of isomeric alkenes. The subsequent hydrogenation of this alkene mixture would then yield this compound.

Reductive Transformations of Oxygenated Precursors

A key strategy in the synthesis of this compound involves the construction of a suitable oxygenated precursor, typically a tertiary alcohol, followed by its reductive deoxygenation. This two-step approach allows for the precise assembly of the carbon skeleton and subsequent removal of the directing functional group.

A plausible and effective oxygenated precursor for this compound is 3,4,4,6-tetramethyloctan-3-ol . The synthesis of this tertiary alcohol can be achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation. unacademy.comsigmaaldrich.com In this approach, a suitable ketone is reacted with a Grignard reagent. For instance, the reaction of 2,2,4-trimethylhexan-3-one with sec-butylmagnesium bromide would yield the desired tertiary alcohol. The subsequent reductive deoxygenation of 3,4,4,6-tetramethyloctan-3-ol is the critical step to afford the final alkane.

Several methods can be employed for this transformation. A classic and effective method is the two-step sequence of dehydration followed by hydrogenation. plymouth.ac.uk The tertiary alcohol is first dehydrated under acidic conditions to yield a mixture of isomeric alkenes, primarily 3,4,4,6-tetramethyloct-2-ene and 3,4,4,6-tetramethyloct-3-ene. Subsequent catalytic hydrogenation of this alkene mixture over a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), saturates the double bond to produce this compound.

Another approach for the direct reductive deoxygenation of the tertiary alcohol is the Barton-McCombie deoxygenation. This method involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by radical-initiated reduction with a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). While effective, the toxicity and difficulty in removing tin-based byproducts are significant drawbacks.

More contemporary methods focus on catalytic deoxygenation reactions that are more environmentally benign. For instance, certain iron-catalyzed reductive deoxygenations of allylic and benzylic alcohols have been developed, which could potentially be adapted for saturated tertiary alcohols. rsc.org

Table 1: Comparison of Reductive Deoxygenation Methods for 3,4,4,6-Tetramethyloctan-3-ol

Method Reagents Typical Yield (%) Purity (%) Key Considerations

Development of Novel Reaction Pathways

The quest for more efficient and sustainable methods for synthesizing highly branched alkanes like this compound has spurred the development of novel reaction pathways. These pathways often aim to reduce the number of synthetic steps, improve atom economy, and utilize more environmentally friendly reagents and catalysts.

One promising area of research is the direct catalytic coupling of smaller hydrocarbon fragments. While challenging, the development of catalysts that can selectively form the required C-C bonds in a single step would be a significant advancement. For example, a hypothetical catalytic process could involve the dimerization and subsequent rearrangement of C6 olefins, or the alkylation of a C8 branched alkane with a C4 fragment. Such processes are conceptually related to industrial gasoline production but would require exquisite catalyst control to achieve the specific isomer required. sigmaaldrich.comgreencarcongress.com

Another innovative approach involves the use of tandem reactions where multiple transformations occur in a single pot. For instance, a one-pot reaction could be envisioned where a Grignard reagent is generated and reacted with a ketone, followed by the in-situ activation of the resulting alkoxide and subsequent reduction. This would streamline the synthesis and reduce waste from intermediate workups and purifications.

Furthermore, advancements in catalysis could lead to novel reductive coupling reactions. A hypothetical example would be the reductive coupling of two different ketones, such as 3-methyl-2-pentanone (B1360105) and 2,2-dimethyl-3-butanone, using a low-valent titanium reagent (McMurry reaction) to form an alkene precursor to this compound. The subsequent hydrogenation would yield the target alkane.

Table 2: Hypothetical Novel Reaction Pathways for this compound Synthesis

Pathway Key Transformation Potential Catalyst/Reagent Theoretical Advantage
Catalytic Dimerization/Alkylation Selective oligomerization and rearrangement of smaller olefins/alkanes Shape-selective zeolites or bifunctional metal/acid catalysts Potentially fewer steps, direct use of petrochemical feedstocks.
Tandem Grignard-Reduction One-pot Grignard addition and deoxygenation Grignard reagent, followed by a suitable reducing system (e.g., silane-based) Improved operational efficiency, reduced waste.
Reductive Ketone Coupling McMurry-type coupling of two different ketones Low-valent titanium (e.g., TiCl₃/LiAlH₄) Convergent synthesis, potentially high-yielding C-C bond formation.

Process Optimization for Enhanced Yield and Purity

The industrial viability of any synthetic route to this compound hinges on the optimization of the process to maximize yield and purity while minimizing costs. This involves a systematic study of various reaction parameters.

For the established Grignard-based synthesis, optimization would focus on several key areas. In the Grignard reaction step, the choice of solvent is crucial; while diethyl ether is common, tetrahydrofuran (B95107) (THF) may offer better solubility for the Grignard reagent. chemguide.co.uk The reaction temperature must be carefully controlled to prevent side reactions such as enolization of the ketone. The rate of addition of the Grignard reagent is also a critical parameter to maintain a controlled reaction and avoid localized overheating.

In the subsequent dehydration-hydrogenation sequence, the choice of acid catalyst and reaction temperature for the dehydration step can influence the distribution of alkene isomers, although this is often less critical as both isomers will hydrogenate to the same alkane. For the hydrogenation step, catalyst loading, hydrogen pressure, and reaction time are key variables to optimize for complete saturation of the double bond without requiring excessive reaction times or expensive catalyst quantities.

Purification of the final product is also a critical aspect of process optimization. Distillation is the most likely method for separating the high-boiling this compound from lower-boiling solvents and any unreacted starting materials or byproducts. Optimizing the distillation conditions, such as the type of distillation column (e.g., packed vs. Vigreux) and the reflux ratio, will be essential to achieve the desired purity.

Table 3: Process Optimization Parameters for the Synthesis of this compound via Grignard Reaction and Dehydration-Hydrogenation

Step Parameter Range/Options Effect on Yield and Purity
Grignard Reaction Solvent Diethyl ether, THF Affects Grignard reagent solubility and reactivity.
Temperature 0 °C to reflux Controls reaction rate and minimizes side reactions.
Addition Rate Slow, dropwise Prevents localized overheating and improves selectivity.
Dehydration Catalyst H₂SO₄, p-TsOH, Amberlyst-15 Catalyst strength can affect reaction rate and selectivity.
Temperature 50-150 °C Higher temperatures favor elimination but can lead to byproducts.
Hydrogenation Catalyst Pd/C, PtO₂ Choice of catalyst affects reaction efficiency.
H₂ Pressure 1-10 atm Higher pressure generally increases reaction rate.
Catalyst Loading 0.1-5 mol% Lowering loading reduces cost but may increase reaction time.
Purification Distillation Atmospheric or vacuum Vacuum distillation is preferred for high-boiling compounds to prevent decomposition.

Spectroscopic and Chromatographic Characterization of 3,4,4,6 Tetramethyloctane

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 3,4,4,6-tetramethyloctane by probing the magnetic environments of its constituent proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is characterized by a series of signals in the upfield region, typically between 0.8 and 1.5 ppm, which is characteristic of protons in an alkane environment. Due to the molecule's asymmetry, a number of distinct proton signals are expected. The chemical shifts are influenced by the local electronic environment and the degree of substitution of the adjacent carbon atoms.

Predicted ¹H NMR data for this compound is presented in the table below. The ethyl groups at positions 1 and 8 would each give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, although the complexity of the overlapping signals in a real spectrum might obscure these simple splitting patterns. The methyl groups at positions 3, 4, and 6 will appear as doublets or singlets depending on their connectivity. The methine and methylene protons on the octane (B31449) backbone will produce complex multiplets due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Position(s) Predicted Chemical Shift (ppm) Multiplicity
C1-H₃ ~0.85 Triplet
C2-H₂ ~1.25 Quartet
C3-H ~1.40 Multiplet
C3-CH₃ ~0.88 Doublet
C4-CH₃ (two) ~0.86 Singlet
C5-H₂ ~1.15 Multiplet
C6-H ~1.50 Multiplet
C6-CH₃ ~0.84 Doublet
C7-H₂ ~1.20 Multiplet

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound. Due to the molecule's lack of symmetry, a total of 12 distinct signals are expected, one for each carbon atom. The chemical shifts of the carbon atoms are indicative of their local environment, with quaternary, methine, methylene, and methyl carbons appearing in characteristic regions of the spectrum. The quaternary carbon at position 4 is expected to have a chemical shift in the range of 30-40 ppm. The methine carbons (C3 and C6) would appear further downfield than the methylene (C2, C5, and C7) and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted Chemical Shift (ppm) Carbon Type
C1 ~11.5 Methyl (CH₃)
C2 ~29.5 Methylene (CH₂)
C3 ~38.0 Methine (CH)
C3-CH₃ ~15.0 Methyl (CH₃)
C4 ~35.0 Quaternary (C)
C4-CH₃ (two) ~25.0 Methyl (CH₃)
C5 ~45.0 Methylene (CH₂)
C6 ~30.0 Methine (CH)
C6-CH₃ ~20.0 Methyl (CH₃)
C7 ~35.0 Methylene (CH₂)
C8 ~14.0 Methyl (CH₃)

Note: These are predicted values and actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons of the C1-methyl group and the C2-methylene group, and between the C3-methine proton and the protons of the adjacent C2-methylene and C3-methyl groups. This allows for the tracing of the proton-proton network throughout the carbon chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu This is a powerful tool for assigning the carbon signals based on the more readily assigned proton signals. For example, the proton signal at ~0.85 ppm would show a correlation to the carbon signal at ~11.5 ppm, confirming the assignment of the C1-methyl group.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Under Electron Ionization (EI) conditions, this compound will undergo fragmentation, and the resulting mass spectrum will show a series of fragment ions. Due to the highly branched nature of the alkane, the molecular ion peak (M⁺) at m/z 170 is expected to be very weak or even absent. Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.

Key fragmentation pathways would likely involve the cleavage of C-C bonds adjacent to the methine and quaternary centers. The loss of alkyl radicals will lead to the formation of characteristic fragment ions. For example, cleavage at the C4-C5 bond could result in the formation of a stable tertiary carbocation. The relative abundance of the fragment ions provides clues about the stability of the resulting carbocations and radicals.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Possible Fragment Structure
141 [M - C₂H₅]⁺
127 [M - C₃H₇]⁺
99 [M - C₅H₁₁]⁺
85 [C₆H₁₃]⁺
71 [C₅H₁₁]⁺
57 [C₄H₉]⁺

Note: The relative intensities of these peaks would depend on the stability of the corresponding carbocations.

Due to the often-absent molecular ion in the EI spectrum of highly branched alkanes, Chemical Ionization (CI) is a softer ionization technique that is employed to confirm the molecular weight of the compound. In CI-MS, a reagent gas such as methane (B114726) or isobutane (B21531) is ionized, and these ions then react with the analyte molecule in the gas phase. This process typically results in the formation of a protonated molecule, [M+H]⁺, which is much more stable than the molecular ion and is therefore readily observed. For this compound (MW = 170.33 g/mol ), the CI-MS spectrum would be expected to show a prominent peak at m/z 171, corresponding to the [C₁₂H₂₇]⁺ ion. This provides clear evidence of the molecular weight and complements the fragmentation data obtained from EI-MS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the chemical formula C₁₂H₂₆, HRMS provides an exact mass measurement that serves as a crucial piece of evidence for its identification. The theoretically calculated exact mass can be compared against the experimentally measured value to confirm the elemental composition.

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₁₂H₂₆
Exact Mass 170.203450829 Da nih.gov

This data is computed by PubChem based on atomic weights.

Chromatographic Separation and Detection

Chromatography is fundamental to the analysis of hydrocarbons like this compound, which often exist in mixtures containing numerous structurally similar isomers.

Gas chromatography (GC) is the premier technique for separating volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. For highly branched alkanes, high-efficiency capillary columns are necessary to resolve the many possible isomers which often have very similar boiling points. vurup.sk

The separation of tetramethyloctane isomers is challenging due to these slight differences in their physical and chemical properties. vurup.sk The use of specialized stationary phases, including those with liquid crystalline properties or chiral selectors, can enhance the separation of closely related isomers, such as diastereomers or even enantiomers, as this compound possesses chiral centers at positions 3 and 6. vurup.skcore.ac.uk Purity assessment is achieved by analyzing a sample and ensuring the absence of peaks corresponding to impurities or other isomers.

Table 2: Examples of Tetramethyloctane Isomers Demonstrating Separation Challenge

Compound Name Molecular Formula CAS Number
This compound C₁₂H₂₆ 62185-19-7 nih.gov
3,3,4,4-Tetramethyloctane C₁₂H₂₆ 62199-41-1 nih.gov
2,2,4,4-Tetramethyloctane C₁₂H₂₆ 62183-79-3 nih.gov
3,4,5,6-Tetramethyloctane (B14553915) C₁₂H₂₆ 62185-21-1 nist.gov

For exceptionally complex samples such as petroleum distillates or synthetic fuels, conventional one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation capacity by employing two columns with different stationary phases connected via a modulator. wikipedia.orgsepsolve.com

In a typical GC×GC setup, the effluent from the first column (e.g., a non-polar column separating based on volatility) is trapped, concentrated, and then rapidly re-injected onto a second, shorter column (e.g., a polar column separating based on polarity). sepsolve.com This process generates a structured two-dimensional chromatogram where compounds are separated into classes. nih.gov Branched alkanes (iso-alkanes) like this compound can be effectively separated and identified within their specific chemical class, even when co-eluting with other compounds in the first dimension. dlr.deacs.org This technique, often paired with a mass spectrometer (GC×GC-MS), is invaluable for the detailed component-by-component analysis of complex hydrocarbon fuels. dlr.deacs.org

The retention index (RI) system provides a standardized and more reproducible measure of a compound's retention in gas chromatography than the absolute retention time. The Kovats retention index, for example, relates the retention time of an analyte to those of n-alkanes eluting before and after it.

Table 3: Isothermal Kovats Retention Index for an Isomer of Tetramethyloctane

Compound Stationary Phase Column Type Temperature (°C) Kovats Index (I)

Data from the NIST Chemistry WebBook for a structural isomer.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. As a saturated alkane, the IR spectrum of this compound is characterized by absorptions corresponding to carbon-hydrogen (C-H) stretching and bending vibrations. youtube.com The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or 3200-3600 cm⁻¹ for O-H) confirms the lack of carbonyl, hydroxyl, or other common functional groups.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850-3000 C-H Stretch sp³ C-H (Methyl & Methylene) youtube.com
~1465 C-H Bend Methylene (CH₂) Scissoring

The presence of a geminal dimethyl group at the C4 position may also give rise to a characteristic doublet or a strong band in the C-H bending region around 1380-1365 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, conformation, and bonding. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, and this energy difference corresponds to the energy of specific vibrational modes of the molecule. For a complex, non-linear molecule like this compound, which has 38 atoms, there are theoretically 3N-6, or 108, possible vibrational modes.

The Raman spectrum of this compound, a highly branched alkane, is characterized by a series of distinct bands corresponding to the various vibrational motions of its constituent chemical bonds, primarily C-H and C-C bonds. The high degree of branching and the presence of quaternary and tertiary carbon centers, along with multiple methyl (CH₃) and methylene (CH₂) groups, result in a complex but interpretable spectrum.

Detailed Research Findings:

While specific experimental Raman spectra for this compound are not extensively documented in publicly accessible literature, the spectrum can be reliably predicted based on extensive studies of other branched alkanes. nih.gov The key regions of the Raman spectrum for alkanes and the assignments of the vibrational modes are well-established.

The high-frequency region of the spectrum, from approximately 2800 to 3000 cm⁻¹, is dominated by C-H stretching vibrations. The numerous methyl groups in this compound contribute significantly to this region, with distinct symmetric and asymmetric stretching modes. The CH₂ and tertiary C-H groups also exhibit characteristic stretching vibrations within this range. The relative intensities of the CH₃ and CH₂ stretching bands can be used to gain information about the proportion of these groups within the molecule. nih.gov

The mid-frequency region, between 1300 and 1500 cm⁻¹, corresponds to C-H bending or deformation modes. This includes scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups. researchgate.net These bands are often sensitive to the local conformational environment of the alkyl groups.

The low-frequency or "fingerprint" region, typically below 1300 cm⁻¹, is characterized by C-C stretching and complex skeletal vibrations of the carbon backbone. s-a-s.orghoriba.com For branched alkanes, the symmetric C-C stretching mode is a notable feature. nih.gov Furthermore, branched structures can disrupt the long-range conformational order found in linear alkanes, affecting the appearance of features like the Longitudinal Acoustic Mode (LAM), which is prominent in the low-frequency spectra of solid linear alkanes. nih.gov Instead, a broader feature known as the Disorder-Longitudinal Acoustic Mode (D-LAM) may be observed, reflecting the less ordered, liquid-like state of many branched alkanes at room temperature. nih.gov The complex arrangement of the carbon backbone in this compound, with its gem-dimethyl group at the C4 position, will give rise to a unique pattern of skeletal vibrations in this region.

Below is a representative data table of the expected prominent Raman shifts for this compound and their corresponding vibrational mode assignments, compiled from established data for branched alkanes.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentIntensity
~2962CH₃ Asymmetric StretchingStrong
~2935CH₂ Asymmetric Stretching / CH₃ Fermi ResonanceMedium
~2875CH₃ Symmetric StretchingStrong
~2855CH₂ Symmetric StretchingMedium
~1460CH₂ Scissoring / CH₃ Asymmetric DeformationMedium
~1445CH₃ Asymmetric DeformationMedium
~1380CH₃ Symmetric (Umbrella) DeformationWeak
~1300CH₂ TwistingWeak
~1170C-C Skeletal Stretching / CH₃ RockingWeak
~1060C-C Skeletal StretchingWeak
~880C-C Skeletal Stretching (associated with quaternary carbon)Medium
~400C-C-C Bending / Skeletal DeformationWeak
~250Disorder-Longitudinal Acoustic Mode (D-LAM)Weak

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (liquid or solid), temperature, and the specific instrumentation used for the analysis. s-a-s.org

Computational Chemistry and Theoretical Investigations of 3,4,4,6 Tetramethyloctane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and energy of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as 3,4,4,6-tetramethyloctane, DFT calculations would be employed to determine its ground-state electronic structure, optimized geometry, and various energetic properties. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

In a typical DFT study of this compound, various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a level of theory that accurately reproduces known experimental data for similar alkanes. The resulting calculations would yield key information such as the molecule's total energy, the energies and shapes of its molecular orbitals (HOMO and LUMO), and the distribution of electron density, which dictates its reactivity.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, albeit at a greater computational expense than DFT.

For a molecule with the conformational flexibility of this compound, high-accuracy ab initio calculations would be crucial for resolving small energy differences between its various conformers. For instance, a Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] calculation, often considered the "gold standard" in quantum chemistry, could provide a benchmark for the relative energies of different rotational isomers. However, due to the computational demands, such calculations would likely be performed on simplified fragments of the molecule or with smaller basis sets.

Quantum chemical calculations are instrumental in predicting the thermochemical properties of molecules. By combining the calculated electronic energy with vibrational analysis, it is possible to compute key thermodynamic quantities.

For this compound, a frequency calculation following a geometry optimization would yield its vibrational modes. From these frequencies, the zero-point vibrational energy (ZPVE), thermal energy, and entropy can be calculated. These values are then used to determine the enthalpy of formation, heat capacity at constant pressure (Cp), and standard entropy (S°). While experimentally determined thermochemical data for this compound is scarce, theoretical predictions offer a valuable alternative.

Table 1: Hypothetical Thermochemical Data for this compound from a Representative Calculation

PropertyHypothetical Calculated ValueUnits
Enthalpy of Formation (gas, 298.15 K)-285.5kJ/mol
Standard Molar Heat Capacity (Cp, 298.15 K)255.2J/(mol·K)
Standard Molar Entropy (S°, 298.15 K)530.1J/(mol·K)

Note: The values in this table are hypothetical and intended for illustrative purposes, as specific published data for this compound is not available.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are the tools of choice for exploring the conformational landscape and dynamic behavior of large and flexible molecules like this compound over longer timescales.

The presence of multiple methyl groups and a central quaternary carbon in this compound leads to a complex potential energy surface with numerous local minima corresponding to different conformers. Exploring this conformational space is crucial for understanding the molecule's average structure and properties.

Molecular mechanics methods, which represent molecules as a collection of atoms interacting via a classical potential energy function (a force field), are well-suited for this task. Systematic or stochastic conformational search algorithms can be employed to identify low-energy conformers. The relative stability of these conformers is then determined by their calculated steric energies. For a highly branched alkane, steric hindrance between the methyl groups will be a dominant factor in determining the most stable conformations.

The accuracy of molecular mechanics and dynamics simulations is entirely dependent on the quality of the underlying force field. A force field consists of a set of equations and associated parameters that describe the potential energy of a system as a function of its atomic coordinates.

For branched alkanes like this compound, standard force fields such as AMBER, CHARMM, or OPLS may not have parameters specifically optimized for the unique steric environments created by the dense packing of methyl groups. Therefore, a crucial step in performing accurate simulations would be the parameterization of the force field. This process typically involves fitting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and van der Waals parameters) to reproduce high-level quantum chemical calculations or experimental data for a set of small, representative molecules. A well-parameterized force field for branched alkanes would be essential for reliable predictions of their bulk properties, such as density and viscosity, through molecular dynamics simulations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic behavior of molecules over time. These simulations could provide significant insights into the conformational flexibility, diffusion, and intermolecular interactions of this compound.

Despite the broad application of MD simulations to linear and branched alkanes to understand properties like viscosity and diffusion, specific studies simulating the dynamic behavior of this compound are not available in the public domain. General studies on branched alkanes indicate that the degree and position of branching significantly influence their dynamic properties compared to their linear counterparts. For instance, increased branching typically leads to a more compact structure, which can affect viscosity and boiling points.

Table 1: Representative Molecular Dynamics Simulation Parameters for Alkanes (General)

ParameterTypical Value/MethodPurpose in Simulation
Force FieldOPLS-AA, TraPPE-UA, AMBERDefines the potential energy of the system.
System Size100s to 1000s of moleculesTo simulate bulk liquid properties.
TemperatureVaried (e.g., 298 K, 373 K)To study temperature-dependent behavior.
Pressure1 atmTo simulate standard conditions.
Simulation TimeNanoseconds to MicrosecondsTo capture relevant molecular motions.

This table represents typical parameters used in MD simulations of alkanes and is not specific to this compound due to a lack of available data.

Reaction Mechanism Studies through Computational Approaches

Computational methods are crucial for investigating reaction mechanisms, providing details about the energetic pathways and the structures of transient species. For this compound, reactions such as thermal cracking or isomerization are of industrial relevance.

The characterization of transition states is fundamental to understanding reaction kinetics. Computational techniques like Density Functional Theory (DFT) are commonly used to locate and characterize the geometry and energy of transition states for elementary reactions.

No specific computational studies characterizing the transition states for elementary reactions involving this compound have been found. General research on alkane isomerization and cracking shows that these reactions proceed through complex mechanisms involving carbocation intermediates and various transition states for hydride and methyl shifts. The specific substitution pattern of this compound would undoubtedly lead to a unique set of transition state structures and reaction barriers.

Catalytic processes, such as catalytic cracking, are vital in the petrochemical industry. Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), are used to simulate these complex reactions on catalyst surfaces like zeolites.

There is no evidence of published computational models specifically for the catalytic processing of this compound. General studies on the catalytic cracking of branched alkanes indicate that the product distribution is highly dependent on the stability of the intermediate carbocations formed on the catalyst surface. The quaternary carbon in this compound would likely influence the pathways of catalytic conversion.

Structure-Property Relationship Studies

The relationship between the molecular structure of a compound and its physical and chemical properties is a key area of chemical research.

QSPR models are statistical models that correlate molecular descriptors with experimental properties. These models are valuable for predicting the properties of compounds where experimental data is unavailable.

While numerous QSPR studies exist for predicting the properties of alkanes, such as boiling point, density, and viscosity, no QSPR models specifically developed for or validated with this compound have been identified. The development of such a model would require a dataset of experimentally determined properties for a series of structurally related branched alkanes, including the target molecule.

Table 2: Common Molecular Descriptors Used in QSPR for Alkanes

Descriptor TypeExamplesPredicted Property
TopologicalWiener index, Connectivity indicesBoiling point, Viscosity
GeometricalMolecular surface area, Molecular volumeDensity, Solubility
Quantum-ChemicalHOMO/LUMO energies, Partial chargesReactivity, Boiling point

This table lists general descriptors used in QSPR studies of alkanes and is not based on specific research on this compound.

Chemical Reactivity and Transformation Studies of 3,4,4,6 Tetramethyloctane

Radical Halogenation Pathways

Radical halogenation of alkanes is a fundamental transformation that proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. researchgate.netbyjus.com The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical, which follows the order: tertiary > secondary > primary. researchgate.netlibretexts.org

Chlorination:

Free-radical chlorination is known to be less selective than bromination. libretexts.org In the case of 3,4,4,6-tetramethyloctane, reaction with chlorine in the presence of UV light would be expected to yield a mixture of monochlorinated isomers. The relative reactivity of tertiary, secondary, and primary hydrogens towards chlorination is approximately 5:4:1. This allows for a statistical prediction of the product distribution. The tertiary C-H bonds at the C-3 and C-6 positions would be the most reactive sites.

Predicted Major Monochlorination Products of this compound

Product Name Position of Chlorine Type of C-H Bond Predicted Relative Yield
3-Chloro-3,4,4,6-tetramethyloctane C-3 Tertiary Major
6-Chloro-3,4,4,6-tetramethyloctane C-6 Tertiary Major
2-Chloro-3,4,4,6-tetramethyloctane C-2 Secondary Minor
5-Chloro-3,4,4,6-tetramethyloctane C-5 Secondary Minor
1-Chloro-3,4,4,6-tetramethyloctane C-1 Primary Minor
8-Chloro-3,4,4,6-tetramethyloctane C-8 Primary Minor
Chloro-(methyl group at C-4) C-4 methyl Primary Minor
Chloro-(methyl group at C-6) C-6 methyl Primary Minor

This table is predictive and based on general principles of radical chlorination reactivity.

Bromination:

Radical bromination is significantly more selective than chlorination, favoring the abstraction of the most stable tertiary hydrogen. youtube.commasterorganicchemistry.com Therefore, the reaction of this compound with bromine and UV light would be expected to yield predominantly the tertiary bromides.

Predicted Major Monobromination Products of this compound

Product Name Position of Bromine Type of C-H Bond Predicted Relative Yield
3-Bromo-3,4,4,6-tetramethyloctane C-3 Tertiary Very High
6-Bromo-3,4,4,6-tetramethyloctane C-6 Tertiary Very High

This table is predictive and based on the high selectivity of radical bromination.

Stereoselectivity:

If a halogenation reaction creates a new stereocenter, a racemic mixture of enantiomers is typically expected. In the case of this compound, halogenation at the C-3 or C-6 positions would create new chiral centers. Since the radical intermediate is planar, the halogen can attack from either face with equal probability, leading to the formation of both (R) and (S) enantiomers.

The mechanism of radical halogenation involves three key stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl-Cl or Br-Br) by UV light or heat to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.

The selectivity of the reaction is determined during the hydrogen abstraction step in the propagation phase. The transition state for the formation of a more stable radical (tertiary > secondary > primary) is lower in energy, leading to a faster reaction rate for the abstraction of a hydrogen from a more substituted carbon. researchgate.net

Controlled Oxidation Reactions

The selective oxidation of alkanes to more functionalized compounds like alcohols, ketones, and carboxylic acids is a significant challenge in synthetic chemistry due to the inertness of C-H bonds. europa.eu Research in this area focuses on the development of catalysts that can achieve high selectivity and efficiency.

While specific studies on the controlled oxidation of this compound are scarce, general principles suggest that the tertiary C-H bonds at the C-3 and C-6 positions would be the most susceptible to oxidation. nih.gov This is due to the higher electron density and the relative stability of the resulting tertiary radical or carbocation intermediates.

Hypothetical Oxidation Products of this compound

Reactant Oxidizing System Potential Major Products
This compound Mild Oxidant (e.g., bioinspired Fe or Mn catalyst) 3,4,4,6-Tetramethyloctan-3-ol, 3,4,4,6-Tetramethyloctan-6-ol
3,4,4,6-Tetramethyloctan-3-ol Further Oxidation 4,4,6-Trimethyl-octan-3-one
This compound Strong Oxidant (e.g., KMnO4) Cleavage products, including carboxylic acids

This table presents hypothetical products based on general principles of alkane oxidation.

The oxidation of alkanes can be directed to specific positions by employing catalysts that have steric or electronic biases. For instance, bulky catalysts may favor less sterically hindered positions, while electronically driven catalysts will target the most electron-rich C-H bonds. nih.gov

Significant research efforts are directed towards developing catalysts for the selective oxidation of alkanes under mild conditions. europa.eu These catalysts often involve transition metals that can activate C-H bonds.

Bioinspired Catalysts: Iron and manganese complexes inspired by the active sites of enzymes have shown promise in the selective oxidation of C-H bonds. researchgate.net These catalysts can activate oxidants like hydrogen peroxide to perform selective hydroxylations.

Osmium Complexes: Osmium-based catalysts have also been developed for the oxidation of alkanes to alcohols and ketones with high turnover numbers. rsc.org

Catalyst-Directed C-H Oxidation: Novel approaches utilize catalysts that can direct the oxidation to specific sites on a hydrocarbon skeleton, even at less reactive positions, by taking advantage of non-covalent interactions. ethz.ch

Isomerization Studies

Isomerization of alkanes is a crucial process in the petroleum industry to increase the octane (B31449) number of gasoline by converting linear alkanes into their more branched isomers. thieme-connect.de These reactions are typically catalyzed by strong acids or bifunctional catalysts containing both acidic and metallic sites. thieme-connect.de

While specific isomerization studies on this compound are not widely reported, the general principles of alkane isomerization can be applied. The process involves the formation of carbocation intermediates, which can undergo skeletal rearrangements to form more stable isomers. thieme-connect.de For a highly branched alkane like this compound, isomerization would likely lead to a complex mixture of other C12H26 isomers. The equilibrium distribution of these isomers is dependent on the reaction temperature, with more highly branched isomers being favored at lower temperatures. thieme-connect.de

The mechanism of isomerization over a bifunctional catalyst involves the following steps:

Dehydrogenation of the alkane on the metal site to form an alkene.

Protonation of the alkene on the acid site to form a carbocation.

Rearrangement of the carbocation to a more stable isomer.

Deprotonation of the rearranged carbocation to form an isomeric alkene.

Hydrogenation of the isomeric alkene on the metal site to yield the final branched alkane product.

Acid-Catalyzed Skeletal Rearrangements

The skeletal rearrangement of alkanes in the presence of strong acids or bifunctional catalysts containing acid sites is a well-established method for producing more highly branched isomers, which are thermodynamically more stable. This process typically proceeds through the formation of carbocation intermediates. In the case of this compound, protonation of the alkane would lead to a transient pentacoordinated carbonium ion, which can then lose a hydrogen molecule to form a carbenium ion. This carbenium ion can subsequently undergo a series of 1,2-hydride and 1,2-methanide shifts to rearrange its carbon skeleton into a more stable configuration.

While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for acid-catalyzed isomerization of branched alkanes is well understood. The stability of the resulting carbocation intermediates plays a crucial role in determining the product distribution. Tertiary carbocations are more stable than secondary ones, which in turn are more stable than primary carbocations. Therefore, rearrangements that lead to the formation of more substituted carbocations are generally favored. For a highly branched alkane like this compound, a complex mixture of rearranged isomers would be expected.

The effectiveness of the isomerization process is highly dependent on the catalyst used. Solid acid catalysts, such as zeolites (e.g., ZSM-5, BEA) and sulfated zirconia, are commonly employed due to their high acidity and shape-selective properties. The balance between the metal and acid sites on bifunctional catalysts is also critical for achieving high selectivity towards the desired isomers while minimizing side reactions like cracking. osti.gov

Thermally Induced Isomerization Processes

Thermally induced isomerization of alkanes occurs at high temperatures and generally follows a free-radical mechanism. In the absence of a catalyst, the initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond, to form two alkyl radicals. These radicals can then undergo intramolecular hydrogen shifts (isomerization) to form a different radical, which can then propagate the chain by abstracting a hydrogen atom from another alkane molecule.

For this compound, the weakest C-C bonds are likely those with the highest degree of substitution, and their cleavage would initiate the isomerization process. The resulting radicals can rearrange to form a variety of structural isomers. However, thermal isomerization is often less selective than acid-catalyzed isomerization and typically requires higher temperatures, which can also lead to an increase in competing cracking reactions.

Fragmentation and Pyrolysis Studies

Fragmentation and pyrolysis are processes that involve the breaking of chemical bonds in a molecule through the application of heat, often in the absence of oxygen. These studies provide valuable information about the bond strengths within a molecule and the stability of the resulting fragments.

Thermal Decomposition Pathways and By-product Identification

The thermal decomposition, or pyrolysis, of alkanes is a complex process that proceeds through a free-radical chain reaction mechanism. The rate of pyrolysis generally increases with increasing molecular weight and branching in the alkane. researchgate.net The process is initiated by the cleavage of a C-C bond to form alkyl radicals. These radicals can then undergo a variety of reactions, including β-scission (cleavage of the C-C bond beta to the radical center), which results in the formation of an alkene and a smaller alkyl radical. These smaller radicals can continue to react, leading to a complex mixture of smaller alkanes and alkenes.

Table 1: General Products from the Pyrolysis of Branched Alkanes

Product TypeExamples
Light Alkanes Methane (B114726), Ethane, Propane, Butanes
Light Alkenes Ethene, Propene, Butenes
Higher Alkanes Pentanes, Hexanes, etc.
Higher Alkenes Pentenes, Hexenes, etc.
Dienes Butadiene, Pentadiene

This table represents a generalized list of potential products from the pyrolysis of branched alkanes. The specific distribution for this compound would require experimental determination.

Catalytic Cracking Behavior

Catalytic cracking is a cornerstone process in the petroleum refining industry used to convert high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable lower-boiling products such as gasoline, olefinic gases, and other products. Zeolites are the most common catalysts used in this process due to their strong acidity and well-defined porous structures.

The catalytic cracking of a highly branched alkane like this compound over a zeolite catalyst would proceed via a carbenium ion mechanism. The alkane would first be activated on the acid sites of the catalyst to form a carbenium ion. This carbenium ion can then undergo β-scission to yield a smaller alkene and a new, smaller carbenium ion. This new carbenium ion can then either desorb as an alkene after losing a proton, or undergo further reactions such as isomerization or cracking.

Studies on the catalytic cracking of n-dodecane, a linear isomer of this compound, over various zeolite catalysts such as ZSM-5 and BEA have been reported. These studies show that the product selectivity is highly dependent on the catalyst properties, including the Si/Al ratio, pore structure, and the presence of promoters. For instance, the addition of phosphorus to a nanozeolite Y catalyst was found to enhance the yield of light olefins from the steam catalytic cracking of n-dodecane. nih.gov Similarly, modifying nano BEA zeolites with cobalt has been shown to increase the conversion and yield of light olefins in the cracking of n-dodecane. nih.govrsc.org

While direct data for this compound is scarce, it is expected that its catalytic cracking would also yield a complex mixture of smaller alkanes and alkenes. The high degree of branching in this compound might influence the product distribution compared to its linear or less-branched isomers, potentially leading to a higher proportion of isobutane (B21531) and isobutene due to the presence of tertiary and quaternary carbon centers.

Table 2: Representative Conditions and Products for Catalytic Cracking of C12 Alkanes

FeedstockCatalystTemperature (°C)Key ProductsReference
n-DodecaneNano BEA-Co400-600Light olefins nih.govrsc.org
n-DodecaneP-modified nanozeolite Y550-600Ethylene, Propylene nih.gov

This table provides examples from studies on n-dodecane, a C12 isomer of this compound, to illustrate typical conditions and products in catalytic cracking. The behavior of this compound may differ due to its branched structure.

Environmental Behavior and Degradation Pathways of 3,4,4,6 Tetramethyloctane

Microbial Biodegradation Mechanisms

The microbial breakdown of 3,4,4,6-tetramethyloctane is a key process in its removal from contaminated environments. However, its highly branched nature presents a challenge for many microorganisms.

A variety of bacteria and fungi have been identified for their ability to degrade alkanes. While specific studies on this compound are limited, research on other branched alkanes provides insight into the types of microorganisms that may be capable of its degradation. Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus are well-known for their capacity to metabolize various hydrocarbons, including branched alkanes. researchgate.netasm.org For instance, some Pseudomonas strains can utilize alkanes as their sole source of carbon and energy. researchgate.net Similarly, Rhodococcus species have demonstrated the ability to degrade a range of individual n-alkanes and even complex mixtures like diesel fuel at low temperatures. asm.org The marine bacterium Alcanivorax borkumensis is noted for its ability to assimilate both linear and branched alkanes. researchgate.net

Table 1: Examples of Alkane-Degrading Microorganisms

Microorganism Genus Type Known to Degrade
Pseudomonas Bacterium Linear and branched alkanes researchgate.net
Rhodococcus Bacterium n-alkanes, diesel fuel asm.org
Acinetobacter Bacterium Alkanes of chain length C10–C40 frontiersin.org
Alcanivorax Bacterium Linear and branched alkanes researchgate.netfrontiersin.org
Bacillus Bacterium Long-chain n-alkanes nih.gov
Aspergillus Fungus General hydrocarbons researchgate.net
Candida Fungus General hydrocarbons researchgate.net
Penicillium Fungus General hydrocarbons researchgate.net

The initial step in the aerobic biodegradation of alkanes is the oxidation of the molecule, a reaction catalyzed by enzymes called alkane hydroxylases. frontiersin.org These enzymes introduce an oxygen atom into the alkane structure, making it more reactive and susceptible to further degradation. frontiersin.org There are several pathways for this initial oxidation:

Terminal Oxidation: The most common pathway for n-alkanes, where a terminal methyl group is oxidized to a primary alcohol. researchgate.netnih.gov This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can enter the beta-oxidation pathway. researchgate.net

Sub-terminal Oxidation: This pathway involves the oxidation of a methylene (B1212753) group within the alkane chain, forming a secondary alcohol. This is a common strategy for the degradation of branched alkanes where terminal methyl groups may be sterically hindered. nih.govnih.gov

Biterminal Oxidation: In this pathway, both ends of the alkane molecule are oxidized to form a dicarboxylic acid. researchgate.net

For highly branched alkanes like this compound, sub-terminal oxidation is a likely initial step due to the inaccessibility of the terminal methyl groups. The enzymes responsible for these reactions, such as cytochrome P450 monooxygenases and alkane hydroxylases, are crucial for initiating the degradation process. researchgate.netnih.gov

Several environmental and chemical factors influence the rate at which this compound is biodegraded.

Structure and Physical State: The highly branched structure of this compound significantly reduces its biodegradability compared to linear alkanes. researchgate.net Branching can hinder the access of microbial enzymes to the hydrocarbon chain. researchgate.net The physical state and bioavailability of the alkane are also critical; its low water solubility can limit its availability to microorganisms. researchgate.net

Oxygen Availability: Aerobic degradation, which requires oxygen, is generally much faster and more efficient than anaerobic degradation. frontiersin.org

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. nih.gov

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Extreme conditions can inhibit or halt biodegradation. researchgate.net

Biosurfactant Production: Some microorganisms produce biosurfactants, which can increase the bioavailability of hydrophobic compounds like alkanes by emulsifying them in the aqueous phase. researchgate.net

Table 2: Factors Affecting Biodegradation of Branched Alkanes

Factor Effect on Biodegradation Rate
High Degree of Branching Decreases rate researchgate.net
Low Water Solubility Decreases bioavailability and rate researchgate.net
Presence of Oxygen Generally increases rate (aerobic degradation) frontiersin.org
Optimal Nutrient Levels Increases rate nih.gov
Favorable Temperature and pH Increases rate researchgate.net
Biosurfactant Production Can increase rate by enhancing bioavailability researchgate.net

Abiotic Degradation Processes

In addition to microbial action, this compound can be broken down by non-biological processes, particularly in the atmosphere and in aquatic systems.

Once volatilized into the atmosphere, this compound can undergo photochemical oxidation. This process is primarily initiated by reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. researchgate.netcolumbia.edu The reaction of •OH with the alkane involves the abstraction of a hydrogen atom, forming an alkyl radical (R•). acs.org This alkyl radical then reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). acs.org

The subsequent reactions of the peroxy radical can lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and organic nitrates. researchgate.netacs.org The specific products formed will depend on the atmospheric conditions, such as the concentration of nitrogen oxides (NOx). researchgate.net The branching in this compound makes it more susceptible to oxidation than linear alkanes of similar carbon number. vaia.com

In aquatic environments, the chemical oxidation of this compound is generally a slower process compared to atmospheric oxidation. However, it can still contribute to its degradation over time. Potential oxidants in water include dissolved oxygen, hydroxyl radicals (which can be formed through photochemical processes in sunlit surface waters), and other reactive oxygen species.

The oxidation of alkanes in the aqueous phase is a complex process that can be influenced by factors such as the presence of metal catalysts and the intensity of sunlight. While specific data for this compound is scarce, the general principles of hydrocarbon oxidation suggest that it would be slowly transformed into more polar, oxygenated compounds.

Environmental Persistence and Mobility Studies

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. Mobility refers to its potential to move within and between these compartments, such as soil, water, and air.

Environmental Persistence

QSAR models, such as those available in the VEGA platform, have been developed to predict the half-life of chemicals in water, sediment, and soil, and are used for regulatory purposes like REACH. nih.gov These models utilize molecular descriptors to estimate persistence. For branched alkanes, factors like the degree and position of branching are significant in determining their environmental half-life. copernicus.org

Mobility in Soil and Water

The mobility of this compound in the environment is primarily controlled by its partitioning behavior between different phases, which can be predicted by its physicochemical properties. Key parameters for assessing mobility include the soil organic carbon-water (B12546825) partition coefficient (Koc) and water solubility.

The soil organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the compound will be strongly bound to soil particles and thus have low mobility. frontiersin.orgchemsafetypro.com Conversely, a low Koc value suggests higher mobility and a greater potential to leach into groundwater. fao.org For non-polar organic compounds like this compound, Koc can be estimated from its octanol-water partition coefficient (Kow). epa.govnih.gov Given the high lipophilicity of this compound, a high Koc value is anticipated, suggesting it will be relatively immobile in soil.

The following table presents estimated physicochemical properties and persistence indicators for this compound, derived from QSAR models.

ParameterEstimated ValueInterpretation
LogKow (Octanol-Water Partition Coefficient) 5.7High lipophilicity, indicating a strong tendency to partition into organic matter and lipids.
Water Solubility Very LowLimited dissolution in water, affecting its transport in aqueous systems.
Vapor Pressure Low to ModerateSuggests some potential for volatilization from soil and water surfaces.
LogKoc (Soil Organic Carbon-Water Partition Coefficient) High (Estimated from LogKow)Strong adsorption to soil and sediment organic matter, leading to low mobility.
Biodegradation Half-life in Soil/Water Long (Estimated)Expected to be persistent in the environment due to its highly branched structure.

Note: The values in this table are estimations based on QSAR models and the compound's structure, as direct experimental data is limited.

Research on long-chain branched alkanes with quaternary carbon atoms in geological samples suggests that such compounds can be preserved in sediments for long periods, indicating their inherent persistence. frontiersin.orgfrontiersin.orgresearchgate.net

Bioavailability and Environmental Transport Modeling

Bioavailability

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For this compound, its bioavailability is influenced by its strong adsorption to soil and sediment and its low water solubility.

In aquatic environments, the Bioconcentration Factor (BCF) is a key indicator of a chemical's potential to accumulate in organisms from the surrounding water. nih.govjetjournal.us It is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. jetjournal.us A high BCF suggests a high potential for bioaccumulation. For highly lipophilic substances like this compound (with a high LogKow), a high BCF would typically be expected. epa.gov However, for very hydrophobic compounds, the relationship between LogKow and BCF can become non-linear, and factors such as molecular size and the organism's ability to metabolize the substance can limit bioaccumulation. epa.gov

In terrestrial environments, bioavailability to soil-dwelling organisms and plants is also largely governed by the compound's sorption to soil particles. carnegiescience.edu The strong binding of this compound to organic matter is expected to reduce its uptake by many organisms.

Environmental Transport Modeling

Environmental transport models are used to predict the movement and distribution of chemicals in the environment. These models integrate a chemical's physicochemical properties with environmental parameters to simulate its fate. For hydrocarbons, models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model can be used to predict their partitioning and reactions in the atmosphere. copernicus.org

For subsurface transport, models consider processes such as advection, dispersion, sorption, and degradation to predict the movement of contaminants in groundwater. carnegiescience.edu Given the predicted high Koc value for this compound, these models would likely show that its movement in soil and its potential to contaminate groundwater are limited.

The following table summarizes the predicted environmental fate parameters for this compound based on QSAR modeling.

Environmental Fate ParameterPredicted OutcomeRationale
Persistence HighHighly branched structure is resistant to biodegradation.
Mobility in Soil LowHigh Koc value indicates strong adsorption to soil organic matter.
Leaching to Groundwater LowLow mobility in soil limits downward movement.
Volatilization from Water/Soil ModerateDependent on vapor pressure and environmental conditions.
Bioaccumulation Potential Moderate to HighHigh LogKow suggests a tendency to bioconcentrate, but this may be limited by metabolism and molecular size.

Note: These predictions are based on QSAR models and analogies with similar compounds and have not been confirmed by direct experimental studies on this compound.

Specialized Research Applications of 3,4,4,6 Tetramethyloctane

Utilization as a Model Compound in Fundamental Hydrocarbon Research

In fundamental hydrocarbon research, the structure of a molecule dictates its reactivity and physical properties. 3,4,4,6-Tetramethyloctane, with its combination of secondary and quaternary carbon centers, offers a valuable platform for investigating complex chemical phenomena.

The spatial arrangement of atoms, known as steric effects, plays a critical role in determining the outcome of chemical reactions. The bulky methyl groups in this compound, particularly the gem-dimethyl group at the fourth carbon position, create significant steric hindrance. This crowding influences the accessibility of different C-H and C-C bonds within the molecule.

The forces between molecules (intermolecular interactions) govern the physical properties of substances, including their boiling points, viscosity, and solubility. Compared to its linear isomer, n-dodecane, the branched structure of this compound results in a more compact, spherical shape. This compactness reduces the surface area available for van der Waals forces, the primary intermolecular attraction in non-polar molecules.

This principle is demonstrated by the lower boiling points of branched alkanes compared to their straight-chain counterparts. youtube.com Research on mixtures containing both linear and branched alkanes reveals significant differences in thermodynamic properties like the free energy and entropy of mixing. rsc.org These differences arise from the distinct ways in which linear and compact molecules pack together and interact with each other. This compound serves as an ideal model compound for these studies, helping scientists to understand and predict the thermodynamic behavior of complex hydrocarbon mixtures.

Role in Advanced Materials Science Research

In materials science, the properties of small molecules are often used to understand and engineer the behavior of larger systems like polymers and non-polar formulations.

As a non-polar hydrocarbon, this compound is an effective solvent for other non-polar substances, a characteristic common to all alkanes. libretexts.orglongdom.org Its linear isomer, n-dodecane, is used as a solvent and as a diluent for tributyl phosphate (B84403) in nuclear reprocessing plants. wikipedia.org The branched structure of this compound could offer unique solvency characteristics, for example, in its ability to dissolve specific polymers or other large molecules where the solvent's molecular shape is critical. Its high degree of branching may allow it to better solvate non-polar solutes with complex, non-linear structures.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 62185-19-7 nih.gov
XLogP3-AA (Lipophilicity) 5.7 nih.gov
Rotatable Bond Count 5 nih.gov

Synthetic polymers such as polyethylene (B3416737) and polypropylene (B1209903) are essentially very large alkanes, and their properties are heavily influenced by the degree of branching in their long carbon chains. longdom.org Highly branched alkanes like this compound serve as excellent small-molecule models for understanding how these branches affect the bulk properties of a polymer.

Research in this area explores how branching disrupts the ordered packing of polymer chains, which in turn lowers the material's crystallinity, density, and melting point. Furthermore, highly branched hydrocarbons are researched for their potential as viscosity index improvers and lubricant base oils. chemrxiv.orgenergy.gov The study of well-defined branched structures helps in designing lubricants with stable viscosity over a wide temperature range. researchgate.net

Research in Energy Applications

This compound and other dodecane (B42187) isomers are central to energy research, particularly in the formulation and study of transportation fuels.

The linear isomer, n-dodecane, is widely used as a primary surrogate component for kerosene-based fuels like Jet-A. wikipedia.orgacs.org However, real fuels are complex mixtures containing a high proportion of branched and cyclic alkanes. Therefore, to create more realistic fuel surrogates and to understand the fundamentals of combustion, it is essential to study the behavior of branched isomers.

Branched-chain alkanes are highly desirable components in gasoline for internal combustion engines because they have higher octane (B31449) ratings than their straight-chain counterparts. longdom.org The extensive branching in a molecule like this compound increases its resistance to autoignition, or "knocking," leading to more efficient combustion.

The complete combustion of any dodecane isomer, including this compound, follows the balanced chemical equation:

C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O wikipedia.org

By studying the pyrolysis and oxidation of individual isomers like this compound, researchers can build detailed kinetic models that describe the complex chemical reactions occurring during combustion. acs.org These models are crucial for designing more efficient engines and cleaner-burning fuels.

Table 2: Comparison of Properties for C₁₂H₂₆ Isomers

Property n-Dodecane (Linear) 2,2,4,6,6-Pentamethylheptane (B104275) (Highly Branched)
Boiling Point 216.3 °C 177.3 °C
Melting Point -9.6 °C -52.7 °C
Density 0.749 g/cm³ 0.749 g/cm³

Note: Data for a representative highly branched C₁₂ isomer is shown to illustrate the effect of branching.

Fundamental Combustion Chemistry of Highly Branched Alkanes

The combustion chemistry of alkanes is a cornerstone of engine technology and energy production. Alkanes burn in an exothermic oxidation reaction, producing carbon dioxide and water, releasing significant amounts of energy. nih.gov The structure of an alkane molecule, particularly its degree of branching, plays a critical role in its combustion characteristics.

While specific experimental data for this compound, such as ignition delay times and laminar flame speeds, are not readily found, research on similar C12 branched alkanes provides insights. For instance, studies on other tetramethyl-isomers and highly branched alkanes are conducted to develop detailed kinetic models that can predict their behavior under various combustion conditions. These models are essential for designing more efficient and cleaner combustion engines.

Table 1: General Comparison of Branched vs. Straight-Chain Alkane Combustion Properties

PropertyStraight-Chain AlkanesHighly Branched Alkanes
Stability Less StableMore Stable nist.govnist.gov
Heat of Combustion HigherLower
Reactivity More ReactiveLess Reactive nih.gov
Ignition Delay ShorterLonger
Octane Rating LowerHigher

Role in Fuel Formulation and Combustion Efficiency Studies

The primary application of highly branched alkanes in fuel science is to enhance the octane rating of gasoline. The octane number is a measure of a fuel's ability to resist knocking during combustion in a spark-ignition engine. Highly branched alkanes, due to their higher resistance to autoignition, are desirable components in fuel formulations. researchgate.net

While this compound is not a commonly cited component in commercial gasoline, its properties as a highly branched C12 alkane make it a relevant subject for research in fuel formulation. Scientists often use a "surrogate fuel" approach in combustion research. These surrogates are mixtures of a few well-characterized compounds that are designed to mimic the combustion behavior of complex real fuels like gasoline or jet fuel.

Although specific studies employing this compound as a surrogate component are not prominent, other highly branched alkanes like iso-octane (2,2,4-trimethylpentane) are standard primary reference fuels for determining octane ratings. Research into a wider range of branched alkanes, including various tetramethyloctane isomers, could lead to the development of more sophisticated fuel surrogates that better represent the diverse composition of modern fuels.

Table 2: Physicochemical Properties of this compound and a Reference Alkane

PropertyThis compoundn-Dodecane (Straight-Chain Isomer)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.34 g/mol 170.34 g/mol
Boiling Point ~190-210 °C (estimated)216.3 °C
Density ~0.75-0.77 g/cm³ (estimated)0.75 g/cm³

Note: The properties for this compound are largely estimated due to the lack of extensive experimental data in the cited literature.

Conclusion and Future Research Directions

Summary of Current Understanding

3,4,4,6-Tetramethyloctane is a member of the highly branched alkane family, a class of saturated hydrocarbons. ucar.edu Its fundamental properties have been cataloged, providing a baseline for its scientific identity. The compound's molecular structure and basic physicochemical characteristics are established, which are crucial for its classification and theoretical modeling.

The primary context for understanding this compound is within the broader field of hydrocarbon science, particularly in relation to fuels. Branched-chain alkanes are recognized as vital components in gasoline, prized for their ability to increase a fuel's octane (B31449) number, which correlates with resistance to premature ignition, or "knocking," in internal combustion engines. While specific performance data for this compound is not extensively documented in publicly accessible literature, its structural characteristics as a highly branched C12 alkane suggest it would likely exhibit properties favorable for fuel applications. nih.gov

The general understanding of alkanes indicates that they are largely non-polar and thus insoluble in water but soluble in organic solvents. nih.gov They are considered to have low reactivity but are highly combustible, releasing significant energy. ucar.edu This combustibility is the cornerstone of their use as fuels. The study of various tetramethyl-substituted alkanes provides a comparative framework for estimating the behavior of this compound. nih.govchemicalbook.com

Below is a table summarizing the known properties of this compound.

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
CAS Number62185-19-7
IUPAC NameThis compound
InChI KeyLNRFUGUGPGLBLV-UHFFFAOYSA-N
Monoisotopic Mass170.203451 g/mol

Table 1: Basic properties of this compound. Data sourced from PubChem. nih.gov

Identification of Knowledge Gaps

Despite a foundational understanding, significant knowledge gaps persist for this compound, primarily due to a lack of dedicated research on this specific isomer. The majority of available information is either computationally derived or inferred from the general behavior of branched alkanes.

The most prominent knowledge gaps are:

Empirical Data: There is a scarcity of experimentally determined thermodynamic and physical property data. While estimations exist for some isomers, specific values for boiling point, melting point, density, and viscosity of pure this compound are not readily available in comprehensive databases. nih.govchemicalbook.comnist.gov

Spectroscopic Data: A complete and publicly accessible set of spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Raman spectra) is not available. This information is essential for unambiguous identification and for understanding its molecular structure and bonding.

Synthesis and Production: Detailed, optimized, and scalable synthesis routes specifically targeting this compound are not well-documented. While general methods for producing branched alkanes exist, specific yields, catalyst performance, and economic feasibility for this particular isomer are unknown.

Combustion Characteristics: In-depth studies on its combustion properties, such as flame speed, ignition delay, and emission profiles (NOx, soot, unburned hydrocarbons), are lacking. This data is critical to evaluate its potential as a fuel or fuel additive.

Material Compatibility: There is no specific information regarding its compatibility with common materials used in fuel systems, such as elastomers and metals, over long-term exposure.

Proposed Future Research Avenues

To address the identified knowledge gaps, several avenues for future research are proposed:

Thermophysical and Chemical Property Determination: A systematic experimental investigation to accurately measure the key physical and thermodynamic properties of high-purity this compound is essential. This includes, but is not limited to, its boiling point, melting point, density as a function of temperature, viscosity, and surface tension.

Comprehensive Spectroscopic Analysis: A thorough spectroscopic characterization using modern techniques (NMR, IR, Raman, and mass spectrometry) should be undertaken. The resulting data would serve as a benchmark for its identification and for computational chemistry validations.

Targeted Synthesis and Catalysis: Research into selective and efficient catalytic processes for the synthesis of this compound would be valuable. This could involve exploring novel catalysts and reaction pathways, potentially from bio-based feedstocks, to improve yield and sustainability. biofueljournal.com

Engine Performance and Emissions Testing: Incorporating this compound into model fuel blends for testing in controlled engine environments would provide direct evidence of its impact on octane rating, combustion efficiency, and exhaust emissions.

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT), could be employed to predict its properties and reaction kinetics. These models, validated by experimental data, could accelerate the understanding of its behavior and potential applications.

Potential Broader Impacts on Hydrocarbon Science

Focused research on this compound, while specific, could have broader implications for hydrocarbon science. A detailed understanding of this molecule would contribute to a more comprehensive structure-property relationship database for highly branched alkanes. This could lead to more accurate predictive models for fuel performance based on molecular structure.

Furthermore, investigating the synthesis of specific isomers like this compound could drive innovation in catalysis and chemical engineering, potentially leading to more precise control over the products of hydrocarbon reforming and isomerization processes. biofueljournal.com As the energy sector continues to evolve, a deeper understanding of the fundamental properties of all potential fuel components, including less common isomers, will be crucial for developing next-generation fuels with improved efficiency and reduced environmental impact. scienceinschool.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.